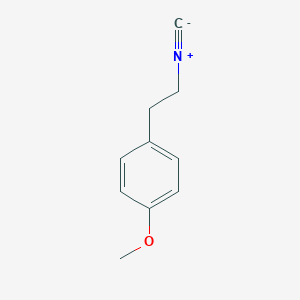

1-(2-isocyanoethyl)-4-methoxybenzene

Description

Properties

IUPAC Name |

1-(2-isocyanoethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTUZGARTMXQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332316 | |

| Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112057-91-7 | |

| Record name | 2-(4-Methoxyphenyl)ethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene from 2-(4-methoxyphenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene, a valuable isocyanide building block, starting from the primary amine 2-(4-methoxyphenyl)ethanamine. Isocyanides, with their unique electronic structure combining nucleophilic and electrophilic properties, are indispensable in modern organic synthesis, particularly in the construction of complex molecular architectures through multicomponent reactions.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of prevalent synthetic methodologies, step-by-step experimental procedures, and crucial insights into process optimization, safety, and product characterization. We will explore two primary synthetic pathways: the classical Hofmann carbylamine reaction and the more widely adopted two-step formylation-dehydration sequence. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Importance of Isocyanides

The isocyano functional group (–N≡C) is a unique and highly reactive moiety characterized by a zwitterionic resonance structure.[2] This electronic dichotomy imparts both nucleophilic and electrophilic character to the terminal carbon atom, rendering isocyanides exceptionally versatile synthons.[3] Their utility is most prominently showcased in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex, drug-like molecules from simple precursors in a single, atom-economical step.[4]

The target molecule, 1-(2-isocyanoethyl)-4-methoxybenzene, incorporates an arylethyl scaffold common in pharmacologically active compounds. Its precursor, 2-(4-methoxyphenyl)ethanamine, is a readily available primary amine.[5][6] The conversion of this primary amine to the corresponding isocyanide is a critical transformation for chemists seeking to leverage this scaffold in combinatorial library synthesis and lead optimization programs. This guide will provide the necessary technical depth to perform this synthesis efficiently and safely.

Comparative Analysis of Synthetic Methodologies

The conversion of a primary amine to an isocyanide can be accomplished through several methods. The two most established routes are the direct, one-pot Hofmann carbylamine reaction and the two-step sequence involving formamide formation followed by dehydration.

Method A: The Hofmann Carbylamine Reaction

Also known as the Hofmann isocyanide synthesis, this reaction involves treating a primary amine with chloroform (CHCl₃) and a strong base, such as alcoholic potassium hydroxide (KOH).[7][8][9] The mechanism proceeds through the generation of dichlorocarbene (:CCl₂), a highly reactive intermediate that is attacked by the nucleophilic amine.[10] While direct, this method often suffers from low yields and the use of toxic chloroform.[11] Modern variations may employ a phase-transfer catalyst to improve efficiency.[8]

Method B: Formylation-Dehydration Sequence

This is the most common and generally preferred method for preparing isocyanides.[4][12] It involves two distinct steps:

-

Formylation: The primary amine is first converted to its corresponding N-formyl derivative.

-

Dehydration: The resulting formamide is then dehydrated using a suitable reagent to yield the isocyanide.

This approach offers superior yields, greater substrate scope, and avoids the use of chloroform.[13][14] The most frequently used dehydrating agent is phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.[12][15]

Head-to-Head Comparison

The choice of synthetic route depends on factors such as scale, available reagents, and tolerance for specific hazards. The following table provides a comparative summary.

| Feature | Method A: Hofmann Carbylamine Reaction | Method B: Formylation-Dehydration |

| Steps | One-pot reaction | Two discrete steps |

| Key Reagents | Chloroform, Strong Base (e.g., KOH) | Formylating agent (e.g., Formic Acid), Dehydrating agent (e.g., POCl₃), Tertiary Amine Base (e.g., Et₃N) |

| Typical Yields | Poor to moderate (~20-60%)[11] | Good to excellent (50-98%)[11][16] |

| Purity | Often requires extensive purification from byproducts. | Generally cleaner, with purification focused on removing excess reagents and solvent. |

| Safety Concerns | Use of toxic/carcinogenic chloroform. Generation of extremely malodorous isocyanide in situ.[7][10] | Use of corrosive POCl₃. Exothermic dehydration step requires careful temperature control.[12] |

| Waste Profile | Generates inorganic salts (e.g., KCl) and water.[7] | Generates inorganic phosphates and amine hydrochlorides, which are typically water-soluble.[16] |

| Recommendation | Suitable for small-scale qualitative tests for primary amines due to the distinct odor.[8][10] | Recommended method for preparative synthesis due to higher yields, reliability, and better control.[4][12] |

Detailed Experimental Protocols: The Formylation-Dehydration Route

This section provides a validated, step-by-step protocol for the synthesis of the target isocyanide.

Overall Synthetic Workflow

The two-step process is visualized below, starting from the primary amine, proceeding through the formamide intermediate, and concluding with the final isocyanide product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 9. careers360.com [careers360.com]

- 10. byjus.com [byjus.com]

- 11. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

1-(2-isocyanoethyl)-4-methoxybenzene chemical structure and properties

An In-depth Technical Guide to the Chemistry and Applications of Aromatic Isocyanides for Drug Discovery: A Focus on the 1-(2-isocyanoethyl)-4-methoxybenzene Scaffold

Introduction: Navigating the Landscape of Aromatic Isocyanides

This technical guide delves into the chemical structure, properties, synthesis, and applications of 1-(2-isocyanoethyl)-4-methoxybenzene, a compound of interest for researchers and professionals in drug development. It is important to note that while this specific molecule is of theoretical interest, publicly available experimental data on it is scarce. Therefore, this guide will leverage data from the closely related and well-characterized compound, 1-isocyano-4-methoxybenzene (also known as 4-methoxyphenyl isocyanide), to provide a robust and scientifically grounded exploration of the chemical space. The principles of synthesis, reactivity, and application discussed herein are directly translatable to the target molecule, offering a predictive and practical framework for its use in research.

The isocyanide functional group, with its unique electronic structure, serves as a versatile building block in organic synthesis.[1] Its ability to act as both a nucleophile and an electrophile makes it a powerful component in multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency in generating molecular diversity.[2] This guide will provide an in-depth look at the utility of the 1-(2-isocyanoethyl)-4-methoxybenzene scaffold in this context.

PART 1: Chemical Structure and Physicochemical Properties

The core of our target molecule is the isocyanide group (-N≡C) attached to a 4-methoxyphenyl ethyl moiety. The electronic nature of the isocyanide is a key determinant of its reactivity.

Structural and Physicochemical Data

For a practical understanding, the properties of the parent aromatic isocyanide, 1-isocyano-4-methoxybenzene, are summarized below. These values provide a baseline for predicting the behavior of 1-(2-isocyanoethyl)-4-methoxybenzene.

| Property | Value for 1-isocyano-4-methoxybenzene | Reference |

| Molecular Formula | C₈H₇NO | [3][4][5] |

| Molecular Weight | 133.15 g/mol | [3][4][5] |

| CAS Number | 10349-38-9 | [5][6] |

| Appearance | Dark green to brown liquid or solid | [6] |

| Melting Point | 29-33 °C | [4][6] |

| Solubility | Soluble in chloroform | [6] |

| Storage Temperature | -20°C | [4][6] |

PART 2: Synthesis and Spectroscopic Characterization

The synthesis of isocyanides from primary amines is a well-established area of organic chemistry. A plausible and efficient route to synthesize 1-(2-isocyanoethyl)-4-methoxybenzene would start from the commercially available 4-methoxyphenethylamine.

Proposed Synthetic Pathway

A reliable two-step synthesis involves the formylation of the primary amine followed by dehydration of the resulting formamide.

Caption: Proposed two-step synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene.

Experimental Protocol: A Predictive Methodology

Step 1: Synthesis of N-(4-methoxyphenethyl)formamide

-

To a round-bottom flask, add 4-methoxyphenethylamine (1 equivalent).

-

Add ethyl formate (3 equivalents) as both the reagent and solvent.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate under reduced pressure to yield the crude N-(4-methoxyphenethyl)formamide, which can be purified by recrystallization or column chromatography.

Step 2: Dehydration to 1-(2-isocyanoethyl)-4-methoxybenzene

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(4-methoxyphenethyl)formamide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.[7]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a dehydrating agent like phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (p-TsCl) (1.1 equivalents).[7][8]

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium carbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isocyanide.

-

Purify the product by vacuum distillation or column chromatography.

Spectroscopic Characterization: What to Expect

While experimental spectra for the target molecule are not available, the expected key spectroscopic features can be predicted based on the functional groups present.

| Spectroscopic Method | Expected Key Signals |

| FT-IR | A strong, sharp absorption band around 2150-2130 cm⁻¹ characteristic of the isocyanide (-N≡C) stretch. |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.[9] - Aromatic protons on the benzene ring appearing as two doublets in the range of 6.8-7.2 ppm. - Two triplets corresponding to the ethyl (-CH₂-CH₂-) protons. |

| ¹³C NMR | - A signal for the isocyanide carbon. - A signal for the methoxy carbon around 55 ppm. - Signals for the aromatic carbons. - Signals for the ethyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

PART 3: Reactivity and Applications in Drug Discovery

The true power of 1-(2-isocyanoethyl)-4-methoxybenzene lies in its utility in multicomponent reactions (MCRs), which are instrumental in modern drug discovery for rapidly generating libraries of complex molecules.[1][2]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce α-acylamino amides.[10][11][12][13][14] These products are often peptidomimetics, which are of significant interest in pharmaceutical research.[14]

Mechanism of the Ugi Reaction

Caption: Simplified mechanism of the Ugi four-component reaction.

The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion.[11][15] This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final stable product.[11][16] The final rearrangement step is irreversible and drives the reaction to completion.[11]

The Passerini Three-Component Reaction

The Passerini reaction is another powerful MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[16][17][18] This reaction is highly atom-economical and often proceeds rapidly at room temperature in aprotic solvents.[16][17]

Mechanism of the Passerini Reaction

Caption: Concerted mechanism of the Passerini three-component reaction.

The mechanism is believed to proceed through a cyclic, non-ionic transition state, which is consistent with the reaction's preference for aprotic solvents.[17][19]

PART 4: Safety and Handling

Isocyanides are known for their strong and unpleasant odors.[1] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many isocyanides are also volatile and may be toxic, so care should be taken to avoid inhalation or skin contact.

Conclusion

While direct experimental data on 1-(2-isocyanoethyl)-4-methoxybenzene is limited, this guide provides a comprehensive and technically sound framework for its synthesis, characterization, and application. By leveraging the known chemistry of the closely related 1-isocyano-4-methoxybenzene and the broader class of isocyanides, researchers can confidently incorporate this versatile building block into their drug discovery programs. The power of this scaffold in multicomponent reactions like the Ugi and Passerini reactions opens up vast possibilities for the rapid generation of novel and diverse chemical entities for biological screening.

References

-

Wikipedia. Ugi reaction. [Link]

-

Organic Chemistry Portal. Passerini Reaction. [Link]

-

Slideshare. Ugi Reaction. [Link]

-

ResearchGate. Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. [Link]

-

PubMed Central (PMC). The 100 facets of the Passerini reaction. [Link]

-

ACS Publications. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. [Link]

-

Chemistry Notes. Passerini Reaction Mechanism, Examples, and Applications. [Link]

-

Wikipedia. Passerini reaction. [Link]

-

Organic Chemistry Portal. Ugi Reaction. [Link]

-

ResearchGate. Isocyanide-based multicomponent reactions in drug discovery. [Link]

-

PubMed Central (PMC). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

-

PubMed. Medicinal Chemistry of Isocyanides. [Link]

-

ACS Publications. Medicinal Chemistry of Isocyanides. [Link]

-

ChemBK. 4-methoxyphenyl isocyanate. [Link]

-

NIST WebBook. Benzene, 1-isocyanato-4-methoxy-. [Link]

-

ChemSynthesis. 4-Methoxyphenyl isocyanide. [Link]

-

PubChemLite. 1-(2-isocyanatoethyl)-4-methoxybenzene (C10H11NO2). [Link]

- Google Patents.

-

PubChem. 1-Isocyano-4-methoxybenzene. [Link]

-

PubChem. 1-Isocyanato-4-methoxybenzene. [Link]

- Google Patents.

-

PubChem. 4-Isocyanato-1,2-dimethoxybenzene. [Link]

-

ResearchGate. A more sustainable and highly practicable synthesis of aliphatic isocyanides. [Link]

-

ChemSynthesis. 1-isocyanato-4-methoxybenzene. [Link]

-

PubChem. 1-Ethyl-4-methoxybenzene. [Link]

-

NIST WebBook. Benzene, 1-isocyanato-4-methoxy-. [Link]

-

MDPI. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-METHOXYPHENYL ISOCYANIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-Isocyano-4-methoxybenzene | C8H7NO | CID 449765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxyphenyl isocyanide - CAS-Number 10349-38-9 - Order from Chemodex [chemodex.com]

- 7. researchgate.net [researchgate.net]

- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. Ugi Reaction | PPTX [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ugi Reaction [organic-chemistry.org]

- 15. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Passerini Reaction [organic-chemistry.org]

- 18. chemistnotes.com [chemistnotes.com]

- 19. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Isocyanoethyl)-4-methoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-isocyanoethyl)-4-methoxybenzene, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to its novelty, direct experimental data for this specific compound is not widely available. This guide, therefore, leverages data from closely related analogs to provide a robust framework for its study and application. We will delve into its chemical identity, propose synthetic routes, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of multicomponent reactions. Furthermore, this document provides critical safety and handling protocols essential for working with isocyanide-containing compounds.

Introduction and Chemical Identity

1-(2-Isocyanoethyl)-4-methoxybenzene is an organic compound featuring a reactive isocyanide functional group (-N≡C) and a methoxybenzene moiety. The isocyanide group, with its unique electronic structure, serves as a powerful tool in synthetic organic chemistry, particularly in the construction of complex molecular architectures through multicomponent reactions. The 4-methoxyphenyl group can influence the molecule's electronic properties and provides a scaffold that is common in many biologically active compounds.

For clarity, it is crucial to distinguish this compound from its isocyanate analog, 1-(2-isocyanatoethyl)-4-methoxybenzene. While the molecular formulas are similar, the reactivity of the isocyanide (-N≡C) and isocyanate (-N=C=O) functional groups are markedly different.

Core Chemical Data

| Property | Value | Source |

| IUPAC Name | 1-(2-isocyanoethyl)-4-methoxybenzene | - |

| Molecular Formula | C₁₀H₁₁NO | Calculated |

| Molecular Weight | 161.20 g/mol | Calculated |

| CAS Number | Not available | - |

Note: The molecular formula for the related isocyanate, 1-(2-isocyanatoethyl)-4-methoxybenzene, is C₁₀H₁₁NO₂[1].

Proposed Synthesis and Mechanistic Insights

While a specific, published synthesis for 1-(2-isocyanoethyl)-4-methoxybenzene has not been identified, a logical and effective synthetic route can be proposed based on established methods for isocyanide synthesis. The most common and reliable method involves the dehydration of a formamide precursor.

Two-Step Synthetic Workflow

The proposed synthesis starts from the commercially available 2-(4-methoxyphenyl)ethan-1-amine.

Step 1: Formamide Formation The primary amine is first converted to the corresponding N-formyl derivative. This is typically achieved by reacting the amine with an excess of ethyl formate, often under reflux conditions.

Step 2: Dehydration to the Isocyanide The resulting N-(2-(4-methoxyphenyl)ethyl)formamide is then dehydrated to yield the target isocyanide. A common and effective method for this transformation is the use of phosphoryl chloride (POCl₃) in the presence of a base, such as triethylamine (NEt₃) or pyridine, in an anhydrous solvent like dichloromethane (DCM) at low temperatures.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-(4-methoxyphenyl)ethan-1-amine

-

Ethyl formate

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-(2-(4-methoxyphenyl)ethyl)formamide

-

In a round-bottom flask, dissolve 2-(4-methoxyphenyl)ethan-1-amine (1 equivalent) in an excess of ethyl formate (e.g., 10-20 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Allow the reaction to cool to room temperature and remove the excess ethyl formate under reduced pressure. The crude formamide is often of sufficient purity for the next step.

Step 2: Synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene

-

Dissolve the crude N-(2-(4-methoxyphenyl)ethyl)formamide (1 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.2-2.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.1-1.2 equivalents) dropwise via a syringe, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure isocyanide.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is essential for the characterization of this novel compound. These predictions are based on the known spectral properties of the 4-methoxyphenyl and isocyanide functional groups.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methoxy group protons around δ 3.8 ppm. The aromatic protons will appear as two doublets in the range of δ 6.8-7.2 ppm. The two ethylenic CH₂ groups will likely appear as triplets. |

| ¹³C NMR | The carbon NMR will show a characteristic signal for the isocyanide carbon around 155-165 ppm. The methoxy carbon will resonate around 55 ppm. Aromatic carbons will appear in the 114-159 ppm region. |

| IR Spectroscopy | The most characteristic feature in the IR spectrum will be a strong, sharp absorption band for the N≡C stretch of the isocyanide group, typically in the range of 2150-2120 cm⁻¹. |

| Mass Spectrometry | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 161. |

Reactivity and Applications in Drug Discovery

Isocyanides are highly versatile building blocks in organic synthesis, primarily due to their involvement in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[2] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous in the generation of compound libraries for drug discovery.[1][3]

The isocyanide functional group can act as a nucleophile at the carbon atom, enabling its participation in a wide array of chemical transformations.[2] The unique reactivity of isocyanides has made them valuable in the synthesis of various heterocyclic compounds and peptidomimetics, many of which exhibit interesting biological activities.[4]

Diagram of Isocyanide Reactivity in the Ugi Reaction:

Sources

- 1. PubChemLite - 1-(2-isocyanatoethyl)-4-methoxybenzene (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1-isocyanato-4-methoxybenzene | CymitQuimica [cymitquimica.com]

- 3. Benzene, 1-isocyanato-4-methoxy- [webbook.nist.gov]

- 4. WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Potential Applications of 1-(2-Isocyanoethyl)-4-methoxybenzene in Modern Organic Synthesis

Foreword: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, the quest for novel molecular scaffolds with diverse functionalities remains a cornerstone of innovation, particularly in the realms of medicinal chemistry and materials science. Isocyanides, with their unique electronic structure and dual nucleophilic/electrophilic character, have emerged as powerful synthons, enabling the rapid construction of complex molecular architectures through multicomponent reactions (MCRs). This guide delves into the synthetic pathway and prospective applications of a lesser-explored yet highly promising isocyanide: 1-(2-isocyanoethyl)-4-methoxybenzene .

Unlike its well-documented aromatic counterpart, 4-methoxyphenyl isocyanide, the introduction of an ethyl linker between the aromatic ring and the isocyano group imparts a more aliphatic character to this molecule. This structural modification is anticipated to modulate its reactivity, offering a distinct profile for synthetic chemists to exploit. This document provides a comprehensive overview of the synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene and explores its potential in key isocyanide-mediated transformations, offering a forward-looking perspective for researchers and drug development professionals.

I. Synthesis of 1-(2-Isocyanoethyl)-4-methoxybenzene: A Three-Step Approach

The synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene is not widely reported in commercial catalogs, necessitating a de novo synthetic approach. A reliable and scalable three-step synthesis is proposed, commencing from readily available starting materials.

Workflow for the Synthesis of 1-(2-Isocyanoethyl)-4-methoxybenzene

Caption: A three-step synthetic workflow for 1-(2-isocyanoethyl)-4-methoxybenzene.

Experimental Protocols

Part 1: Synthesis of 2-(4-Methoxyphenyl)ethan-1-amine

The precursor amine can be synthesized via the reduction of 4-methoxyphenylacetonitrile.

-

Materials: 4-Methoxyphenylacetonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M Hydrochloric acid, 4 M Sodium hydroxide, Anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 4-methoxyphenylacetonitrile in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting solid and wash with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)ethan-1-amine.

-

Part 2: N-Formylation of 2-(4-Methoxyphenyl)ethan-1-amine

The formylation of the primary amine is a crucial step to introduce the formyl group.[1][2]

-

Materials: 2-(4-Methoxyphenyl)ethan-1-amine, Ethyl formate or Formic acid, Toluene.

-

Procedure using Formic Acid:

-

Dissolve 2-(4-methoxyphenyl)ethan-1-amine in toluene.

-

Add 1.2 equivalents of 85% aqueous formic acid.[2]

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain N-(2-(4-methoxyphenyl)ethyl)formamide, which is often pure enough for the next step.

-

Part 3: Dehydration to 1-(2-Isocyanoethyl)-4-methoxybenzene

The final step involves the dehydration of the formamide to the isocyanide.[3]

-

Materials: N-(2-(4-Methoxyphenyl)ethyl)formamide, Phosphoryl chloride (POCl₃) or p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine, Dichloromethane (anhydrous).

-

Procedure using POCl₃:

-

Dissolve N-(2-(4-methoxyphenyl)ethyl)formamide in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine or pyridine as a base.

-

Add POCl₃ dropwise with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-isocyanoethyl)-4-methoxybenzene.

-

II. Reactivity Profile: An Aliphatic Isocyanide with an Aromatic Tail

The reactivity of 1-(2-isocyanoethyl)-4-methoxybenzene is dictated by the isocyano functional group, which can be described by two resonance structures, one with a triple bond and another with a double bond, imparting carbene-like character. Unlike aromatic isocyanides where the isocyano group is directly attached to the sp² hybridized carbon of the benzene ring, the ethyl spacer in the title compound results in an aliphatic isocyanide. This has several implications for its reactivity:

-

Nucleophilicity: Aliphatic isocyanides are generally more nucleophilic and thus more reactive in multicomponent reactions compared to their aromatic counterparts.[4] The electron-donating effect of the methoxy group on the phenyl ring is transmitted through the ethyl chain, albeit to a lesser extent than in 4-methoxyphenyl isocyanide, which may slightly enhance the nucleophilicity of the isocyanide carbon.

-

Steric Hindrance: The ethyl linker provides more conformational flexibility and potentially less steric hindrance around the reactive isocyano group compared to bulky aliphatic isocyanides like tert-butyl isocyanide.

-

α-Acidity: The methylene protons adjacent to the isocyano group are expected to be acidic, allowing for deprotonation and subsequent functionalization at this position.[5]

III. Potential Applications in Organic Synthesis

The unique structural features of 1-(2-isocyanoethyl)-4-methoxybenzene open up a wide array of potential applications in organic synthesis, particularly in the construction of complex molecules and libraries of drug-like compounds.

A. Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials.[6][7][8]

1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] The use of 1-(2-isocyanoethyl)-4-methoxybenzene in the Ugi reaction would introduce a 4-methoxyphenethyl amide moiety into the final product, a common structural motif in biologically active compounds.

Ugi Reaction Mechanism

Caption: Generalized mechanism of the Ugi four-component reaction.

Table 1: Predicted Yields for a Model Ugi Reaction with Various Isocyanides

| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Predicted Yield (%) |

| 1-(2-Isocyanoethyl)-4-methoxybenzene | Benzaldehyde | Benzylamine | Acetic Acid | 85-95 |

| tert-Butyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | 80-90 |

| Benzyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | 75-85 |

| 4-Methoxyphenyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | 80-90[4] |

Note: Predicted yields are based on typical values for aliphatic isocyanides and are for illustrative purposes.

2. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] These products are valuable intermediates for the synthesis of various heterocycles and depsipeptides. The incorporation of the 4-methoxyphenethyl group via 1-(2-isocyanoethyl)-4-methoxybenzene could be advantageous for introducing a pharmacologically relevant moiety.

Passerini Reaction Workflow

Caption: A simplified workflow for the Passerini three-component reaction.

B. Cycloaddition Reactions

Isocyanides are known to participate in various cycloaddition reactions, acting as one-carbon synthons.[5]

[4+1] Cycloaddition Reactions

In [4+1] cycloadditions, the isocyanide reacts with a four-atom π-system (a conjugated diene) to form a five-membered ring. This strategy is a powerful tool for the synthesis of various five-membered heterocycles like pyrroles, imidazoles, and oxazoles. 1-(2-Isocyanoethyl)-4-methoxybenzene could be employed in such reactions to generate novel heterocyclic structures bearing the 4-methoxyphenethyl substituent.

Table 2: Potential Heterocycles from [4+1] Cycloadditions

| 4-Atom Component | Resulting Heterocycle |

| α,β-Unsaturated imine (azadiene) | Substituted Pyrrole |

| α-Diketone | Substituted Furan |

| α,β-Unsaturated nitroalkene | Substituted Pyrrole |

| Vinyl ketenimine | Substituted Pyrrole |

IV. Conclusion and Future Outlook

1-(2-Isocyanoethyl)-4-methoxybenzene represents a promising, yet underexplored, building block in organic synthesis. Its aliphatic nature, coupled with the presence of a functionalizable aromatic ring, makes it a versatile reagent for a wide range of transformations. The synthetic route outlined in this guide is robust and scalable, paving the way for its broader accessibility to the research community.

The true potential of this isocyanide lies in its application in multicomponent and cycloaddition reactions, offering a rapid and efficient means to generate novel molecular scaffolds. It is our expert opinion that the exploration of 1-(2-isocyanoethyl)-4-methoxybenzene in diversity-oriented synthesis will lead to the discovery of new chemical entities with interesting biological activities and material properties. We encourage researchers to investigate the reactivity of this compound and unlock its full potential in the advancement of organic chemistry.

References

-

PrepChem.com. Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. [Link]

-

Wikipedia. Isocyanide. [Link]

-

Varadi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

- Google Patents.

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Heravi, M. M., et al. (2020). Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 8, 693. [Link]

-

Ugi, I. (2007). The Four‐Component Reaction and Other Multicomponent Reactions of the Isocyanides. In The Chemical Century (pp. 1-22). [Link]

-

NC State University Libraries. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

PubChemLite. 1-(2-isocyanatoethyl)-4-methoxybenzene (C10H11NO2). [Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Sharma, U., et al. (2018). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 54(78), 10936-10951. [Link]

-

Drexel Research Discovery. Metalated isocyanides: formation, structure, and reactivity. [Link]

-

Dubé, P., & Toste, F. D. (2011). Formylation of Amines. Organic reactions, 1-527. [Link]

-

Kim, J., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 635-636. [Link]

-

ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide...[Link]

Sources

- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

An In-depth Technical Guide to the Reactivity Profile of 1-(2-Isocyanoethyl)-4-methoxybenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-Isocyanoethyl)-4-methoxybenzene, also known as 4-methoxyphenethyl isocyanide, is a versatile bifunctional organic compound. Its reactivity is dominated by the unique electronic structure of the isocyanide group, while the 4-methoxyphenethyl moiety provides a scaffold that influences steric outcomes and offers a site for secondary functionalization. The isocyanide carbon atom exhibits a carbenoid character, allowing it to act as both a nucleophile and an electrophile, making it an exceptionally valuable building block in synthetic chemistry. This guide provides a comprehensive technical overview of the predicted reactivity profile of 1-(2-isocyanoethyl)-4-methoxybenzene, with a focus on its application in multicomponent reactions (MCRs) and cycloadditions for the synthesis of complex molecular architectures. While direct literature on this specific molecule is sparse, its reactivity can be confidently predicted based on the well-established chemistry of alkyl and benzylic isocyanides.

Synthesis of 1-(2-Isocyanoethyl)-4-methoxybenzene

The most common and reliable method for the synthesis of isocyanides is the dehydration of the corresponding formamide.[1] For 1-(2-isocyanoethyl)-4-methoxybenzene, this involves a two-step process starting from the commercially available 4-methoxyphenethylamine.

Step 1: Formylation of 4-methoxyphenethylamine

The primary amine is first converted to N-(2-(4-methoxyphenyl)ethyl)formamide. This can be achieved by heating the amine with formic acid or a formic acid equivalent.[2]

Step 2: Dehydration of N-(2-(4-methoxyphenyl)ethyl)formamide

The resulting formamide is then dehydrated to yield the target isocyanide. Common dehydrating agents include phosphorus oxychloride (POCl₃) or toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3]

Illustrative Synthetic Protocol

Caution: Isocyanides are known for their strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.[4]

Step A: Synthesis of N-(2-(4-methoxyphenyl)ethyl)formamide

-

To a round-bottom flask, add 4-methoxyphenethylamine (1.0 eq) and an excess of ethyl formate (3.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed.

-

Remove the excess ethyl formate under reduced pressure to yield the crude formamide, which can often be used in the next step without further purification.

Step B: Synthesis of 1-(2-Isocyanoethyl)-4-methoxybenzene

-

Dissolve N-(2-(4-methoxyphenyl)ethyl)formamide (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) to the solution.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium carbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude isocyanide should be purified by vacuum distillation or column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of 1-(2-isocyanoethyl)-4-methoxybenzene.

Reactivity Profile in Multicomponent Reactions (MCRs)

MCRs are powerful tools in medicinal and combinatorial chemistry, allowing for the rapid construction of complex molecules in a single step.[5] Isocyanides are cornerstone reagents for some of the most important MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[6] The reaction is known for its high atom economy and the ability to generate a vast diversity of peptide-like structures.[7]

Mechanism: The reaction is initiated by the formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, forming an iminium ion. The nucleophilic isocyanide carbon attacks the iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to form an O-acyl-isoamide, which rapidly undergoes an irreversible Mumm rearrangement to yield the stable α-acylamino amide product.[6]

Caption: Generalized mechanism of the Ugi four-component reaction.

In the context of 1-(2-isocyanoethyl)-4-methoxybenzene, the R³ group in the final product will be the 4-methoxyphenethyl moiety. This introduces a flexible, non-polar linker adjacent to one of the amide nitrogens, which can be a key structural element in peptidomimetics or other bioactive molecules.

Illustrative Ugi Protocol:

-

In a vial, dissolve the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in methanol (0.5 M).

-

Stir the mixture for 10-20 minutes at room temperature.

-

Add 1-(2-isocyanoethyl)-4-methoxybenzene (1.0 eq) to the mixture.

-

The reaction is typically exothermic.[6] Stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

| Aldehyde | Amine | Carboxylic Acid | Predicted Ugi Product with 1-(2-isocyanoethyl)-4-methoxybenzene |

| Benzaldehyde | Aniline | Acetic Acid | N-acetyl-N-phenyl-2-(2-(4-methoxyphenyl)ethylamino)-2-phenylacetamide |

| Isobutyraldehyde | Benzylamine | Benzoic Acid | N-benzoyl-N-benzyl-2-(2-(4-methoxyphenyl)ethylamino)-3-methylbutanamide |

| Formaldehyde | Cyclohexylamine | Propionic Acid | N-propionyl-N-cyclohexyl-2-(2-(4-methoxyphenyl)ethylamino)acetamide |

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is one of the first isocyanide-based MCRs, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[8]

Mechanism: The reaction is believed to proceed through a concerted, cyclic transition state in aprotic solvents, especially at high concentrations.[9] The key step involves the nucleophilic attack of the isocyanide on the carbonyl carbon, which is activated by hydrogen bonding with the carboxylic acid. This is followed by an intramolecular acyl transfer to yield the final product.[8]

Caption: Concerted mechanism of the Passerini three-component reaction.

Using 1-(2-isocyanoethyl)-4-methoxybenzene in a Passerini reaction will yield α-acyloxy amides where the amide nitrogen is substituted with the 4-methoxyphenethyl group. These products are valuable intermediates for the synthesis of depsipeptides and various heterocyclic compounds.

Illustrative Passerini Protocol:

-

To a flask, add the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a high concentration (e.g., 1-2 M).

-

Add 1-(2-isocyanoethyl)-4-methoxybenzene (1.0 eq) to the solution.

-

Stir the reaction at room temperature for 24-72 hours.

-

Monitor the progress by TLC. Once the starting materials are consumed, the solvent can be removed in vacuo.

-

Purify the resulting α-acyloxy amide by column chromatography.

Reactivity Profile in Cycloaddition Reactions

Isocyanides can participate in various cycloaddition reactions, serving as one-carbon components. A notable example is the [4+1] cycloaddition with various four-atom systems (e.g., conjugated heterodienes) to construct five-membered heterocyclic rings.[10]

[4+1] Cycloaddition: In these reactions, the isocyanide acts as a carbene equivalent, reacting with a 4π-electron system. The reaction is often promoted by a Lewis acid or transition metal catalyst. This methodology provides a direct route to highly substituted pyrroles, oxazoles, imidazoles, and other important heterocycles. The 4-methoxyphenethyl substituent from 1-(2-isocyanoethyl)-4-methoxybenzene would be appended to the nitrogen atom of the resulting heterocycle.

Caption: General scheme for a [4+1] cycloaddition involving an isocyanide.

Conclusion

1-(2-Isocyanoethyl)-4-methoxybenzene is poised to be a highly valuable and versatile building block in modern organic synthesis. Its reactivity is centered on the isocyanide functional group, making it an excellent substrate for powerful complexity-generating transformations such as the Ugi and Passerini multicomponent reactions. The presence of the 4-methoxyphenethyl group provides a flexible and functionalizable handle, allowing for the synthesis of diverse libraries of compounds with potential applications in drug discovery and materials science. While this guide presents a predictive profile, the underlying principles of isocyanide chemistry provide a robust framework for anticipating its behavior and designing innovative synthetic strategies.

References

- BenchChem. (2025). Application Notes and Protocols for 1-Isocyano-4-methoxybenzene in Ugi Multicomponent Reactions.

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (n.d.). TERT-BUTYL ISOCYANIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia. (2023). Passerini reaction. Retrieved from [Link]

- Chemdad Co., Ltd. (n.d.). 4-METHOXYPHENYL ISOCYANIDE.

-

Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal.

- Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 135-147.

- Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.

- Vradi, A., Palmer, T., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.

- Shaabani, A., Afshari, R., & Hooshmand, S. E. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Current Organic Synthesis, 17(7), 519-548.

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-140.

- Google Patents. (n.d.). WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin.

- Waibel, K. A., Nickisch, R., Möhl, N., Seim, R., & Meier, M. A. R. (2021). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 23(16), 5965-5972.

-

PubChem. (n.d.). 1-(2-isocyanatoethyl)-4-methoxybenzene. Retrieved from [Link]

- Sharma, U., Kumar, V., & Kumar, N. (2019). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).

- Rigby, J. H., & Fiedler, C. (1996). [6 + 4] Cycloaddition Reactions. Organic Reactions, 1-96.

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]

-

Scribd. (n.d.). 4-Cycloaddition Reactions (Chem 342) | PDF. Retrieved from [Link]

- University of Pennsylvania. (n.d.). The [3+2]Cycloaddition Reaction.

- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.

- Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Journal of the Brazilian Chemical Society, 12(5), 585-593.

-

PubChem. (n.d.). N-(4-methoxybenzyl)formamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isocyano-4-methoxybenzene. Retrieved from [Link]

- Dömling, A., & Ugi, I. (2007). The Four‐Component Reaction and Other Multicomponent Reactions of the Isocyanides. In Multicomponent Reactions (pp. 1-37).

- Baran, P. S. (n.d.). Isocyanide Chemistry.

-

Organic Chemistry Portal. (n.d.). Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Retrieved from [Link]

- Li, Y., Wang, M., & Wang, J. (2012). N-(4-Nitrophenethyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o689.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(4-Nitrophenethyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Passerini reaction - Wikipedia [en.wikipedia.org]

- 9. Passerini Reaction [organic-chemistry.org]

- 10. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Stability, Storage, and Handling of 1-(2-isocyanoethyl)-4-methoxybenzene

An In-Depth Technical Guide Topic: Stability and Storage Conditions for 1-(2-isocyanoethyl)-4-methoxybenzene Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive scientific guide on the stability and optimal storage conditions for 1-(2-isocyanoethyl)-4-methoxybenzene. As a molecule featuring a highly reactive isocyanide functional group, its integrity is paramount for reproducible experimental outcomes in research and development. This guide moves beyond simple recommendations to explain the underlying chemical principles and provides actionable protocols for stability assessment, ensuring both the longevity of the compound and the validity of the data it generates.

Chemical Profile and Inherent Instability

1-(2-isocyanoethyl)-4-methoxybenzene is an aromatic compound characterized by a methoxy-substituted phenyl ring connected via an ethyl linker to an isocyanide (-N≡C) group. The isocyanide functional group is the primary determinant of the molecule's reactivity and instability. Unlike its more common isomer, the isocyanate (-N=C=O), the isocyanide features a formally divalent carbon atom, making it highly susceptible to a variety of chemical transformations.[1]

The principal concerns for the stability of this compound are its sensitivity to moisture, acid, light, and heat. These factors can initiate degradation through several pathways, compromising sample purity and efficacy.

Potential Degradation Pathways:

-

Hydrolysis: The most common degradation route for isocyanides is reaction with water. Even trace amounts of moisture can lead to the hydrolysis of the isocyanide to the corresponding N-formamide, in this case, N-(4-methoxyphenethyl)formamide. This is often the primary reason for sample degradation during storage and handling.[2]

-

Polymerization: In the presence of acid catalysts or upon heating, isocyanides can undergo polymerization. This process can lead to the formation of insoluble polymeric materials, reducing the concentration of the desired monomeric compound.

-

Oxidation: While less documented than hydrolysis, the reactive nature of the isocyanide group makes it potentially susceptible to oxidation by atmospheric oxygen over long-term storage, leading to various decomposition products.

Caption: Key degradation pathways for 1-(2-isocyanoethyl)-4-methoxybenzene.

Recommended Storage and Handling Protocols

To mitigate the inherent instability of 1-(2-isocyanoethyl)-4-methoxybenzene, a multi-faceted approach to storage and handling is mandatory. The primary objective is to rigorously exclude environmental factors that promote degradation. The following conditions are derived from best practices for handling highly reactive and volatile chemical standards.[3][4][5]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the kinetic rate of all degradation pathways, including hydrolysis and potential polymerization. A similar aromatic isocyanide specifies storage at -20°C.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis. This is the most critical factor for long-term stability. |

| Light | Amber Glass Vial | Protects the compound from photolytic degradation. Light can provide the activation energy for unwanted side reactions.[7] |

| Moisture | Anhydrous Conditions | Prevents hydrolysis to the N-formamide. Use of desiccants in secondary containment and handling in a glovebox or with dry solvents is essential.[8] |

| Container | Glass vial with PTFE-lined cap | Ensures an inert storage surface and a tight seal to prevent moisture ingress and sample loss. Avoid plastic containers due to potential reactivity and leaching.[4][5] |

| Handling | Minimize Headspace, Use Gas-Tight Syringe | A smaller headspace in the vial reduces the amount of compound that can be lost to the gas phase.[4] Use of a gas-tight syringe for transfer prevents introduction of air and moisture. |

Handling Best Practices:

-

Always allow the container to equilibrate to the temperature of the inert environment (e.g., glovebox) before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Dispense the smallest quantity necessary for the experiment to minimize the number of times the main stock is accessed.[9]

-

After dispensing, flush the container headspace with inert gas before re-sealing and returning to cold storage.

Experimental Workflow for Stability Assessment

Given the lack of specific public data on this molecule, an empirical stability study is crucial for any laboratory intending to use it over time. This protocol provides a self-validating system to determine its shelf-life under your specific laboratory conditions.

Objective: To quantify the degradation of 1-(2-isocyanoethyl)-4-methoxybenzene under various storage conditions over a defined period.

Methodology:

-

Stock Solution Preparation:

-

Inside an inert atmosphere glovebox, prepare a stock solution of the compound at a known concentration (e.g., 10 mg/mL) in a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile or Dichloromethane).

-

Immediately take a "Time 0" sample for analysis.

-

-

Aliquoting and Stress Conditions:

-

Aliquot the stock solution into multiple amber glass HPLC or GC vials with PTFE-lined septa.

-

Divide the vials into sets, each representing a different storage condition:

-

Set A (Optimal): -20°C, Inert Atmosphere (backfilled with Argon).

-

Set B (Cold, Ambient Air): 4°C, sealed but with ambient air in headspace.

-

Set C (Room Temp, Dark): 25°C, protected from light (e.g., in a drawer).

-

Set D (Room Temp, Light): 25°C, exposed to ambient lab lighting.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., T = 24h, 72h, 1 week, 2 weeks, 1 month), retrieve one vial from each set.

-

Allow the vial to warm to room temperature before analysis.

-

Analyze the sample using a validated analytical method (e.g., HPLC-UV, GC-MS, or ¹H NMR) to determine the concentration of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

-

Plot the percentage of remaining compound versus time for each storage condition. The resulting curves will provide a clear stability profile and inform the optimal shelf-life for the compound under real-world conditions.

-

Caption: Experimental workflow for assessing the stability of the compound.

Conclusion

The stability of 1-(2-isocyanoethyl)-4-methoxybenzene is fundamentally dictated by the high reactivity of its isocyanide functional group. Degradation via hydrolysis is the most significant and immediate threat to sample purity. Therefore, stringent adherence to storage and handling protocols is not merely a recommendation but a requirement for obtaining reliable and reproducible scientific results. The optimal storage conditions are -20°C or below, under an inert atmosphere, in the dark, and with complete exclusion of moisture. For critical applications, researchers should perform the described stability assessment to empirically determine the compound's shelf-life within their own laboratory environment.

References

-

Safe Work Australia. (2015). Guide to Handling Isocyanates. Available at: [Link]

-

Eco-Healthy Materials. (2025). How to Safely Handle Isocyanates? Available at: [Link]

-

Chapman University. Guidelines for Chemical Storage. Available at: [Link]

-

M/s. Autofit Pvt. Ltd. 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. Available at: [Link]

-

Chemdad Co., Ltd. 4-METHOXYPHENYL ISOCYANIDE Product Information. Available at: [Link]

-

Baran, P. (Group Meeting). Isocyanide Chemistry. Available at: [Link]

-

G. Arrabito, et al. (2021). Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. Available at: [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. 4-METHOXYPHENYL ISOCYANIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chapman.edu [chapman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Purity Analysis of 1-(2-isocyanoethyl)-4-methoxybenzene

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the characterization and quality control of novel chemical entities are paramount. 1-(2-isocyanoethyl)-4-methoxybenzene, a compound of interest for its potential applications as a versatile building block in medicinal chemistry, necessitates rigorous purity assessment to ensure the reliability and reproducibility of downstream applications.[1] The presence of even minute impurities can significantly impact biological activity, toxicity profiles, and the overall integrity of research data. This guide provides an in-depth exploration of the multi-faceted analytical approaches required to comprehensively evaluate the purity of 1-(2-isocyanoethyl)-4-methoxybenzene, tailored for researchers, scientists, and drug development professionals. Our focus will be on the practical application and causal reasoning behind the selection of orthogonal analytical techniques, ensuring a self-validating system for purity determination.

Understanding the Analyte: Chemical Properties and Potential Impurities

1-(2-isocyanoethyl)-4-methoxybenzene possesses a unique isocyanide functional group, which dictates its reactivity and spectroscopic properties. Isocyanides are known for their distinct, strong absorbance in the infrared spectrum and their potential for polymerization, especially in the presence of acids.[1] A thorough understanding of its synthetic route is crucial for predicting potential impurities. A common synthesis may involve the dehydration of the corresponding formamide. Therefore, potential process-related impurities could include the starting amine (2-(4-methoxyphenyl)ethanamine), the intermediate N-(2-(4-methoxyphenyl)ethyl)formamide, and residual solvents. Additionally, the isocyanide group is susceptible to hydrolysis, which could lead to the formation of the corresponding amine or other degradation products.

A Multi-Modal Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is essential. This orthogonal approach ensures that impurities with different physicochemical properties are detected and quantified.

Caption: Orthogonal analytical workflow for purity assessment.

Spectroscopic Identification and Structural Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Isocyanide Fingerprint

Rationale: FT-IR spectroscopy is an indispensable first-pass technique for the identification of the isocyanide functional group.[2] Isocyanides exhibit a characteristic and intense stretching vibration (νC≡N) in a region of the infrared spectrum that is typically free from other common functional group absorptions.[1][3] The presence of a strong, sharp band between 2165 and 2110 cm⁻¹ is a definitive indicator of the isocyanide moiety.[1] Its absence would immediately signal a failed synthesis or complete degradation of the target compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a dilute solution in a suitable solvent (e.g., dichloromethane) can be analyzed in a liquid cell.

-

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The spectrum is examined for the characteristic isocyanide peak and other expected absorptions, such as those for the aromatic ring and the ether linkage.

Data Interpretation:

| Functional Group | Expected Absorption (cm⁻¹) | Appearance |

| Isocyanide (-N≡C) | 2150 - 2110 | Strong, Sharp |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

| C-O-C (Ether) | 1250 - 1050 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and purity assessment of 1-(2-isocyanoethyl)-4-methoxybenzene.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the desired structure and the identification of impurities.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Integrate the peaks to determine the relative ratios of protons. The chemical shifts, splitting patterns, and coupling constants are used to assign the signals to the specific protons in the molecule.

Expected ¹H NMR Signals:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Aromatic (ortho to -OCH₃) | ~6.9 | Doublet | 2H |

| Aromatic (meta to -OCH₃) | ~7.2 | Doublet | 2H |

| Methylene (-CH₂-CH₂-N≡C) | ~2.9 | Triplet | 2H |

| Methylene (-CH₂-N≡C) | ~3.6 | Triplet | 2H |

¹³C NMR Spectroscopy

Rationale: ¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton. The isocyanide carbon has a characteristic chemical shift.

Expected ¹³C NMR Signals:

| Carbon | Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~55 |

| Aromatic (C-OCH₃) | ~159 |

| Aromatic (CH) | ~114, ~130 |

| Aromatic (C-CH₂) | ~130 |

| Methylene (-CH₂-CH₂-N≡C) | ~35 |

| Methylene (-CH₂-N≡C) | ~45 |

| Isocyanide (-N≡C) | ~155-165 |

Purity Estimation by NMR: The relative integration of impurity peaks compared to the product peaks in the ¹H NMR spectrum can provide a semi-quantitative estimate of purity.

Chromatographic Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[4][5] It provides both qualitative and quantitative information. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for identification.[5] This technique is ideal for detecting volatile impurities such as residual solvents and low-boiling point byproducts.

Caption: Generalized workflow for GC-MS analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 µL in 1 mL).

-

Instrument Setup:

-

GC: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS: Mass spectrometer operating in electron ionization (EI) mode, scanning from m/z 40 to 400.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to determine the retention times and peak areas of all components. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Interpretation:

| Retention Time (min) | Component | Area % | Identification |

| 3.5 | Dichloromethane | - | Solvent |

| 12.8 | 1-(2-isocyanoethyl)-4-methoxybenzene | 99.5 | Main Product |

| 11.2 | 2-(4-methoxyphenyl)ethanamine | 0.3 | Impurity A |

| 14.5 | N-(2-(4-methoxyphenyl)ethyl)formamide | 0.2 | Impurity B |

High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Impurities

Rationale: HPLC is a complementary technique to GC-MS, particularly for the analysis of non-volatile or thermally labile impurities.[6][7] A reversed-phase HPLC method with UV detection is a robust approach for separating and quantifying aromatic compounds.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent mixture (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Further dilute to create working standards and a sample for analysis (e.g., 0.1 mg/mL).

-

Instrument Setup:

-

HPLC System: A system with a gradient pump, autosampler, and a UV-Vis or diode array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The DAD can be used to assess peak purity by comparing spectra across a single peak.

Data Interpretation:

| Retention Time (min) | Component | Area % |

| 8.2 | 1-(2-isocyanoethyl)-4-methoxybenzene | 99.6 |

| 6.5 | Potential polar impurity | 0.25 |

| 10.1 | Potential non-polar impurity | 0.15 |

Conclusion: A Framework for Confidence in Quality

The purity analysis of 1-(2-isocyanoethyl)-4-methoxybenzene is a critical step in its application for drug development and scientific research. By employing an orthogonal analytical strategy that combines the functional group specificity of FT-IR, the detailed structural elucidation of NMR, and the quantitative separation power of GC-MS and HPLC, a comprehensive and reliable purity profile can be established. This multi-modal approach provides a self-validating system, ensuring the integrity of the compound and the data generated from its use. The methodologies outlined in this guide serve as a robust framework for researchers to confidently assess the quality of this important chemical entity.

References

-

Wikipedia. Isocyanide. [Link]

-

National Institutes of Health. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. [Link]

-

ResearchGate. Fourier transform infrared spectroscopy (FT‐IR) spectrum of iCN (black line) compared with that of the starting diamine (blue line). [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

National Institutes of Health. Indirect determination of isocyanates by gas chromatography. [Link]

-

U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]

-

U.S. Environmental Protection Agency. Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (Revision 2). [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]

-

SIELC Technologies. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. [Link]

-

U.S. Environmental Protection Agency. METHOD 8321: NONVOLATILE ORGANIC COMPOUNDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY/ THERMOSPRAY/MASS SPECTROMETRY (HPLC/TS/MS) OR ULTRAVIOLET (UV) DETECTION. [Link]

-

YouTube. How Is GC-MS Used In Aroma Analysis?. [Link]

-

PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdi-bi.com [tdi-bi.com]

- 5. youtube.com [youtube.com]

- 6. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safe Handling of 1-(2-isocyanoethyl)-4-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 1-(2-isocyanoethyl)-4-methoxybenzene, a reactive isocyanate compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established protocols for isocyanate handling with the specific chemical properties of the target molecule. The guide emphasizes a proactive approach to safety, detailing engineering controls, personal protective equipment, emergency procedures, and proper disposal methods to mitigate the significant health risks associated with isocyanate exposure.

Introduction: Understanding the Hazard Profile

1-(2-isocyanoethyl)-4-methoxybenzene is an organic compound featuring a highly reactive isocyanate (-N=C=O) functional group.[1][2] The reactivity of this group is the primary driver of both its utility in synthesis and its potential health hazards. Isocyanates are known sensitizers, capable of causing severe allergic reactions, occupational asthma, and irritation to the skin, eyes, and respiratory tract upon exposure.[3][4][5] The presence of the methoxybenzene moiety may influence the compound's metabolic pathways and toxicological profile, though specific data for this molecule is limited. Therefore, a conservative approach, treating it with the same level of caution as other well-characterized hazardous isocyanates, is imperative.

Hazard Identification and Classification

Anticipated GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed.[7] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin.[6][7] |

| Acute Toxicity, Inhalation | 1 | Fatal if inhaled. |

| Skin Corrosion/Irritation | 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[8] |

| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10] |

| Skin Sensitization | 1 | May cause an allergic skin reaction.[9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[9][10] |

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals by isolating the hazard from the worker.[11]

-